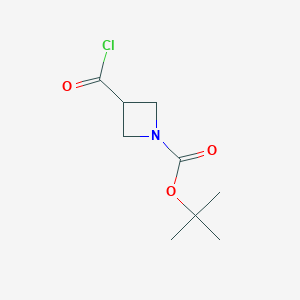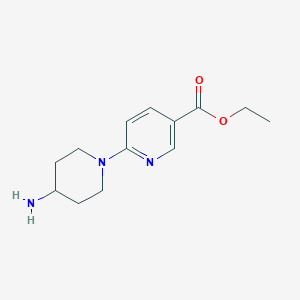
2-Pentenoic acid, 3-amino-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenoic acid, 3-amino-, ethyl ester is an organic compound with the molecular formula C7H13NO2. It is also known as ethyl 3-aminopent-2-enoate. This compound is characterized by the presence of an amino group and an ester functional group attached to a pentenoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 3-amino-, ethyl ester can be achieved through several methods. One common approach involves the reaction of 3-aminopent-2-enoic acid with ethanol in the presence of a catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenoic acid, 3-amino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
2-Pentenoic acid, 3-amino-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentenoic acid, 3-amino-, ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways and influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentenoic acid, 3-methyl-, ethyl ester: Similar structure but with a methyl group instead of an amino group.
2-Pentenoic acid, 3-amino-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
2-Pentenoic acid, 3-amino-, ethyl ester is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
ethyl 3-aminopent-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h5H,3-4,8H2,1-2H3 |
Clé InChI |
ZRLNPHNIOXIZHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(=O)OCC)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)



![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)


